molecular formula C16H15FN2O5S B11075002 1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione

1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B11075002
M. Wt: 366.4 g/mol
InChI Key: UTRMCHMDBLXLAY-SWLSCSKDSA-N
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Description

2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE is a complex organic compound that features a thiazolane ring, a fluorophenyl group, and a pyrrolidinyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE typically involves multi-step organic reactions. Common steps might include:

  • Formation of the thiazolane ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Acetylation reactions to introduce the acetyl group.
  • Formation of the pyrrolidinyl moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolane ring or the acetyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-1-pyrrolidinyl (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolane-4-carboxylate
  • 2,5-Dioxo-1-pyrrolidinyl (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate

Uniqueness

The presence of the fluorophenyl group in 2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H15FN2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C16H15FN2O5S/c1-9(20)18-12(16(23)24-19-13(21)6-7-14(19)22)8-25-15(18)10-2-4-11(17)5-3-10/h2-5,12,15H,6-8H2,1H3/t12-,15+/m0/s1

InChI Key

UTRMCHMDBLXLAY-SWLSCSKDSA-N

Isomeric SMILES

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)F)C(=O)ON3C(=O)CCC3=O

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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